molecular formula C12H15FOS B1385761 1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one CAS No. 1019480-19-3

1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one

Cat. No.: B1385761
CAS No.: 1019480-19-3
M. Wt: 226.31 g/mol
InChI Key: UKMZVVMRMCKPAM-UHFFFAOYSA-N
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Description

1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one is a synthetic organic compound characterized by its unique structure, containing a tert-butylsulfanyl group and a fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • One common method for synthesizing 1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one involves a multi-step process starting from fluorinated benzene derivatives. The tert-butylsulfanyl group is typically introduced through a nucleophilic substitution reaction, followed by further functionalization to yield the final ketone structure.

  • Industrial Production Methods

  • Industrially, this compound can be produced using scalable synthesis routes that involve similar reaction steps but under optimized conditions to ensure higher yields and purity. These conditions often include precise temperature control, use of efficient catalysts, and high-purity reagents to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

  • 1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one undergoes various chemical reactions including:

  • Oxidation: : It can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The carbonyl group can be reduced to form alcohols.

  • Substitution: : Halogenation, alkylation, and acylation reactions can occur, especially at the aromatic ring.

Common Reagents and Conditions

  • Oxidation reactions often utilize oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution reactions typically involve strong bases or acids and can occur under various temperature and solvent conditions.

Major Products

  • Oxidation leads to sulfoxides or sulfones.

  • Reduction results in alcohols.

  • Substitution yields a variety of substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Used as an intermediate in organic synthesis, facilitating the formation of complex molecules. Biology and Medicine

  • Investigated for potential pharmacological activities, including as a precursor for drug development. Industry

  • Applied in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through its reactive functional groups. The tert-butylsulfanyl group and fluorophenyl moiety are key to its reactivity, allowing it to interact with various molecular targets. These interactions can lead to modifications in biological pathways or the synthesis of new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Methylsulfanyl)-5-fluorophenyl]ethan-1-one

  • 1-[2-(Ethylsulfanyl)-5-fluorophenyl]ethan-1-one

Uniqueness

  • The tert-butylsulfanyl group in 1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one provides steric hindrance and unique electronic properties that differentiate it from other similar compounds, influencing its reactivity and applications.

Conclusion

This compound is a versatile compound with significant importance in synthetic organic chemistry, pharmaceuticals, and industrial applications. Its unique structure allows for a wide range of chemical reactions, making it a valuable intermediate in various scientific and industrial processes.

Properties

IUPAC Name

1-(2-tert-butylsulfanyl-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FOS/c1-8(14)10-7-9(13)5-6-11(10)15-12(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMZVVMRMCKPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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